molecular formula C6H10N2OS B8390574 1-(5-methoxy-1,2-thiazol-3-yl)-N-methylmethanamine

1-(5-methoxy-1,2-thiazol-3-yl)-N-methylmethanamine

Cat. No.: B8390574
M. Wt: 158.22 g/mol
InChI Key: NUGXNBDNWVLXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxy-1,2-thiazol-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1-(5-methoxy-1,2-thiazol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10N2OS/c1-7-4-5-3-6(9-2)10-8-5/h3,7H,4H2,1-2H3

InChI Key

NUGXNBDNWVLXIW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NSC(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed 20 ml microwave vial, a solution of compound 52 (340 mg, 1.01 mmol), KOAc (297 mg, 3.02 mmol) and Pd(PtBu3)2 (52.7 mg, 0.101 mmol) in MeOH (5 mL) was heated in the microwave for 45 min at 100° C. Diluted with EtOAc, washed with water and brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was dissolved in DCM (2.50 mL) then 4 N HCl in dioxane (2.52 mL, 10.1 mmol) was added. The reaction was stirred at room temperature and concentrated under vacuum to give compound 178 (196 mg, quantitative) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 9.46 (br. s., 2H), 6.92 (s, 1H), 4.15 (s, 2H), 4.00 (s, 3H), 2.58 (s, 3H).
Name
compound 52
Quantity
340 mg
Type
reactant
Reaction Step One
Name
KOAc
Quantity
297 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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